

DDO-02267: A Comparative Analysis of Selectivity for ALKBH5 Over FTO

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Compound of Interest		
Compound Name:	DDO-02267	
Cat. No.:	B15574467	Get Quote

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This guide provides a detailed comparison of the inhibitory activity of the compound **DDO-02267** against two key N6-methyladenosine (m6A) RNA demethylases, ALKBH5 and FTO. The data presented herein is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of selective ALKBH5 inhibition.

Executive Summary

DDO-02267 is a selective and lysine-targeting covalent inhibitor of ALKBH5.[1] Experimental data demonstrates that **DDO-02267** exhibits significantly greater potency against ALKBH5 compared to FTO, highlighting its potential as a selective chemical probe and a starting point for the development of targeted therapeutics. This guide summarizes the available quantitative data, details the experimental methodologies for assessing inhibitor activity, and provides visual representations of the relevant biological pathways.

Quantitative Data Summary

The inhibitory potency of **DDO-02267** against ALKBH5 and FTO is summarized in the table below. The data clearly indicates a strong preferential inhibition of ALKBH5.



Enzyme	DDO-02267 IC50 (μM)	Selectivity (FTO IC50 / ALKBH5 IC50)
ALKBH5	0.49[1]	~29-fold
FTO	14.16[1]	
ALKBH3	11.71[1]	_

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

The following are generalized protocols for in vitro demethylation assays to determine the IC50 values of inhibitors against ALKBH5 and FTO. The specific experimental conditions used to generate the IC50 values for **DDO-02267** in the primary literature may vary.

ALKBH5 In Vitro Demethylation Assay

This protocol is based on a typical fluorescence polarization (FP) assay.

- 1. Reagents and Materials:
- Recombinant human ALKBH5 protein
- FAM-labeled ssRNA oligo containing a single m6A site (e.g., 5'-FAM-GG(m6A)CU-3')
- Assay Buffer: (e.g., 50 mM HEPES, pH 7.5, 50 mM NaCl, 2 mM L-ascorbic acid, 1 mM α-ketoglutarate, 100 μM (NH4)2Fe(SO4)2·6H2O, 0.01% Tween-20)
- DDO-02267 (or other test inhibitors)
- 384-well black plates
- Plate reader capable of measuring fluorescence polarization
- 2. Experimental Procedure:



- Prepare a serial dilution of DDO-02267 in the assay buffer.
- Add a fixed concentration of recombinant ALKBH5 to each well of the 384-well plate.
- Add the serially diluted DDO-02267 to the wells containing ALKBH5 and incubate for a predetermined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
- Initiate the demethylation reaction by adding the FAM-labeled m6A-containing ssRNA substrate to each well.
- Incubate the reaction mixture at 37°C for a specific duration (e.g., 60 minutes).
- Stop the reaction (e.g., by adding EDTA).
- Measure the fluorescence polarization of each well using a plate reader.
- The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

FTO In Vitro Demethylation Assay

This protocol is based on a typical AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) screen.

- 1. Reagents and Materials:
- Recombinant human FTO protein
- Biotinylated ssRNA oligo containing a single m6A site (e.g., 5'-Biotin-GG(m6A)CU-3')
- Anti-m6A antibody
- Streptavidin-coated Donor beads
- Protein A-conjugated Acceptor beads
- Assay Buffer: (e.g., 50 mM HEPES, pH 7.2, 0.1% BSA, 0.01% Tween-20)

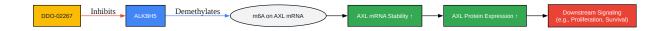


- Reaction Buffer: (e.g., 50 mM HEPES, pH 7.2, 2 mM L-ascorbic acid, 300 μM α-ketoglutarate, 75 μM (NH4)2Fe(SO4)2·6H2O)
- DDO-02267 (or other test inhibitors)
- 384-well white plates
- AlphaScreen-compatible plate reader
- 2. Experimental Procedure:
- Add a fixed concentration of the biotinylated m6A RNA substrate and recombinant FTO protein to the wells of a 384-well plate.
- Add a serial dilution of DDO-02267 to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.
- Initiate the demethylation reaction by adding the reaction buffer components (L-ascorbic acid, α-ketoglutarate, and (NH4)2Fe(SO4)2·6H2O).
- Incubate the reaction mixture at room temperature for a specific duration (e.g., 30 minutes).
- Stop the reaction by adding a solution containing EDTA and the anti-m6A antibody.
- Add the AlphaLISA Acceptor beads and incubate in the dark.
- Add the Streptavidin-coated Donor beads and perform a final incubation in the dark.
- Read the plate on an AlphaScreen-compatible plate reader.
- The IC50 value is determined by plotting the AlphaLISA signal against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflow

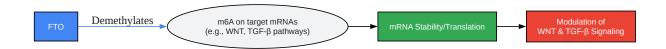
The following diagrams illustrate the key signaling pathways involving ALKBH5 and FTO, as well as a generalized workflow for evaluating inhibitor selectivity.





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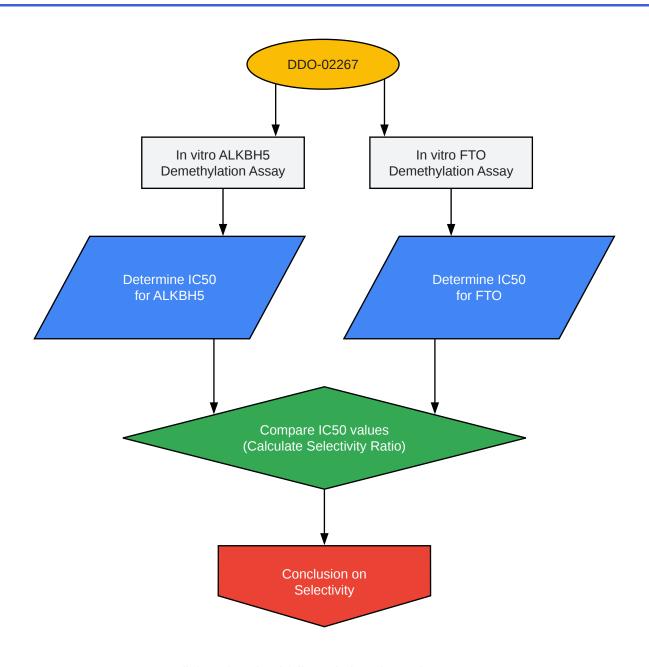
Figure 1: Simplified ALKBH5-AXL signaling pathway targeted by DDO-02267.



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Figure 2: Overview of FTO's role in regulating signaling pathways.





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Figure 3: Experimental workflow for determining inhibitor selectivity.

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References



- 1. medchemexpress.com [medchemexpress.com]
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